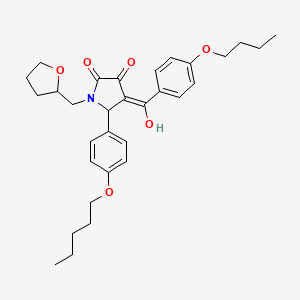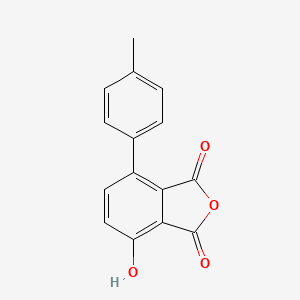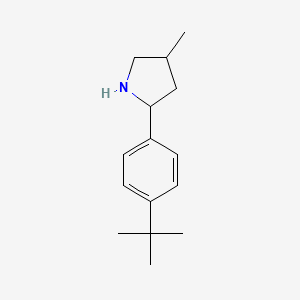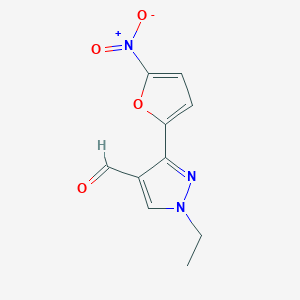
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both a nitrofuran and a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrofuran group imparts unique chemical and biological properties, making it a valuable target for synthesis and study.
Preparation Methods
The synthesis of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Nitration of Furan Derivatives: The nitrofuran moiety can be introduced by nitrating furan derivatives.
Formation of Pyrazole Ring: The pyrazole ring can be formed by reacting appropriate hydrazines with 1,3-dicarbonyl compounds. In this case, the reaction of ethyl hydrazine with a suitable diketone can yield the desired pyrazole derivative.
Aldehyde Introduction: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrazole derivative with a formylating agent like DMF and POCl3.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Scientific Research Applications
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antifungal agent, particularly against drug-resistant strains of Candida albicans. Its unique structure allows it to inhibit fungal growth effectively.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde exerts its effects involves several molecular targets and pathways:
Antifungal Activity: The compound disrupts the morphology of fungal cells and facilitates the formation of reactive oxygen species, ultimately inhibiting fungal proliferation.
DNA Interaction: The nitrofuran moiety can interact with bacterial DNA, leading to cross-linking and inhibition of DNA replication.
Comparison with Similar Compounds
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can be compared with other nitrofuran and pyrazole derivatives:
5-Nitrofuran-2-carbaldehyde: This compound shares the nitrofuran moiety but lacks the pyrazole ring, making it less versatile in terms of chemical reactivity and biological activity.
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile:
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields.
Properties
CAS No. |
61619-62-3 |
|---|---|
Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-ethyl-3-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9N3O4/c1-2-12-5-7(6-14)10(11-12)8-3-4-9(17-8)13(15)16/h3-6H,2H2,1H3 |
InChI Key |
BYUSXYRLBBXRQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


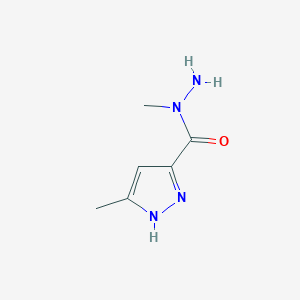
![7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine](/img/structure/B15207363.png)

![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride](/img/structure/B15207369.png)
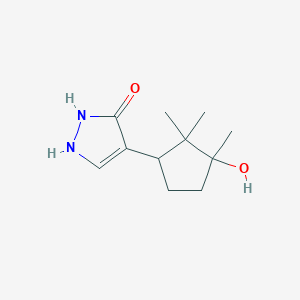
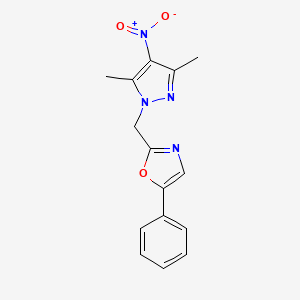
![4-Bromobenzo[d]oxazole-2-thiol](/img/structure/B15207394.png)
![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid](/img/structure/B15207402.png)
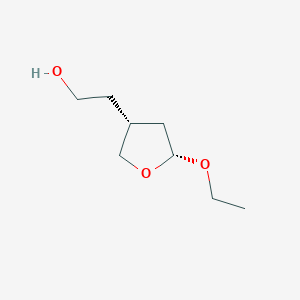
![4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B15207410.png)
